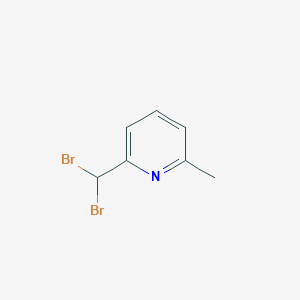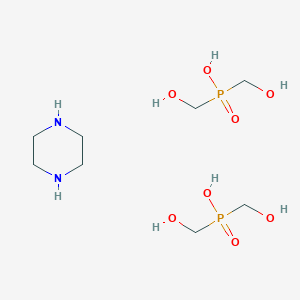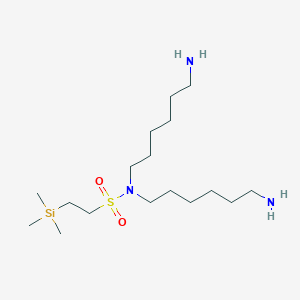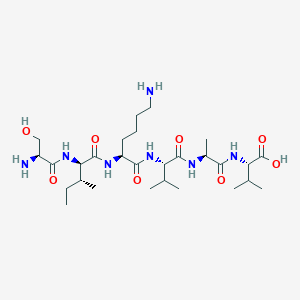
4-Methylpyridine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and hydroxyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylpyridine. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 4-methylpyridine. This process can be carried out in the presence of metal catalysts such as palladium or platinum, which facilitate the introduction of hydroxyl groups. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming 4-methylpyridine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Methylpyridine.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-Methylpyridine-3,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylpyridine-3,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3,5-diol: Similar structure but with the methyl group at the 2-position.
3-Methylpyridine-4,5-diol: Similar structure but with the methyl group at the 3-position.
4-Methylpyridine-2,6-diol: Similar structure but with hydroxyl groups at the 2 and 6 positions.
Uniqueness
4-Methylpyridine-3,5-diol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications.
Properties
CAS No. |
712270-44-5 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-methylpyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-7-3-6(4)9/h2-3,8-9H,1H3 |
InChI Key |
MGXCFNAWNVPKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)

![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)




